3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid
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Overview
Description
3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid is a complex organic compound featuring a bicyclo[3.1.0]hexane core structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid typically involves the construction of the bicyclo[3.1.0]hexane core followed by functionalization. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
the scalable synthesis of bicyclo[3.1.0]hexane derivatives often involves photochemical reactions and cycloaddition processes, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets. The bicyclo[3.1.0]hexane core provides a rigid scaffold that can enhance binding affinity and selectivity for target proteins . This compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core and exhibit similar structural properties.
Cyclohexane derivatives: Although less rigid, cyclohexane derivatives can serve as bioisosteres for bicyclo[3.1.0]hexanes.
Uniqueness
3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid is unique due to its combination of the bicyclo[3.1.0]hexane core with an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness can lead to enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-[bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c17-13(18)6-7-16(9-10-3-2-8-20-10)15(19)14-11-4-1-5-12(11)14/h10-12,14H,1-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVUTZYJLHVGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)N(CCC(=O)O)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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